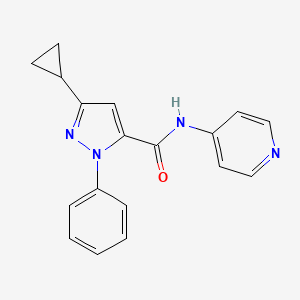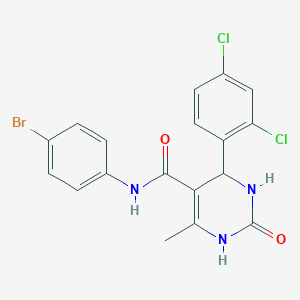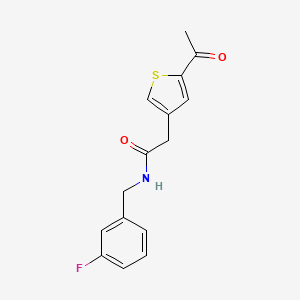![molecular formula C19H21N3O4 B4924509 (4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B4924509.png)
(4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine, also known as DOI, is a potent psychoactive compound that belongs to the family of phenethylamines. It is a derivative of mescaline and has a similar chemical structure to LSD. DOI is known to induce hallucinogenic effects and has been widely studied for its potential therapeutic applications.
Mécanisme D'action
(4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine acts as a partial agonist of the serotonin 5-HT2A receptor, which is responsible for mediating the hallucinogenic effects of the compound. It also has affinity for other serotonin receptors, including 5-HT2C and 5-HT1A. (4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine is thought to modulate the activity of certain brain regions, including the prefrontal cortex and the amygdala.
Biochemical and Physiological Effects:
(4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine has been shown to induce a range of physiological and biochemical effects, including changes in heart rate, blood pressure, and body temperature. It can also alter the levels of various neurotransmitters, including serotonin, dopamine, and glutamate. Studies have also suggested that (4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine may have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
(4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine has several advantages as a research tool, including its potency and selectivity for the 5-HT2A receptor. It can also induce a state of altered consciousness that may be useful for studying the neurobiology of consciousness. However, (4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine also has several limitations, including its potential for abuse and the fact that it is classified as a controlled substance in many countries.
Orientations Futures
There are several potential future directions for research on (4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine. One area of interest is the development of novel therapeutic agents that target the serotonin system, including the 5-HT2A receptor. Another area of interest is the study of the neurobiology of consciousness and the role of the serotonin system in mediating altered states of consciousness. Finally, there is a need for further research on the safety and efficacy of (4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine and other psychoactive compounds for therapeutic use.
Méthodes De Synthèse
(4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine can be synthesized through several methods, including the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with 2-(1H-indol-3-yl)ethylamine in the presence of a reducing agent. Another method involves the reaction of 2-(1H-indol-3-yl)ethylamine with 4,5-dimethoxy-2-nitrobenzyl chloride in the presence of a base.
Applications De Recherche Scientifique
(4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine has been studied extensively for its potential therapeutic applications, particularly in the treatment of anxiety, depression, and post-traumatic stress disorder (PTSD). Studies have shown that (4,5-dimethoxy-2-nitrobenzyl)[2-(1H-indol-3-yl)ethyl]amine can induce a state of altered consciousness that may be beneficial in psychotherapy. It has also been shown to have anti-inflammatory and neuroprotective properties.
Propriétés
IUPAC Name |
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-(1H-indol-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-25-18-9-14(17(22(23)24)10-19(18)26-2)11-20-8-7-13-12-21-16-6-4-3-5-15(13)16/h3-6,9-10,12,20-21H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQYHDWSRWJKMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CNCCC2=CNC3=CC=CC=C32)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5569532 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B4924438.png)
![2-[2-methoxy-5-(4-oxo-3-propyl-1,2,3,4-tetrahydro-2-quinazolinyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4924442.png)
![11-(2-furyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4924445.png)

![{2-methoxy-4-[(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4924469.png)

![2-{[(3-cyano-4-ethyl-5-methyl-2-thienyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4924481.png)

![9-{2-[(4-nitrobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4924493.png)
![3-chloro-N-(2-methoxyethyl)-4-({1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4924496.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4924501.png)
![2-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4924517.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-isobutyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4924518.png)